Triethyl nitrilotricarboxylate
Description
Triethyl nitrilotricarboxylate (CAS 3206-31-3), also known as nitrilotriformic acid triethyl ester, is an organonitrogen compound with the molecular formula C₉H₁₅NO₆ and a molecular weight of 233.22 g/mol . Structurally, it consists of a central nitrilotricarbonyl group (N-(C=O)₃) esterified with three ethyl groups. Its key physical properties include:
This compound is primarily utilized in synthesizing ethoxycarbonyl isocyanate, a precursor in pharmaceutical and agrochemical industries .
Properties
CAS No. |
3206-31-3 |
|---|---|
Molecular Formula |
C9H15NO6 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
ethyl N,N-bis(ethoxycarbonyl)carbamate |
InChI |
InChI=1S/C9H15NO6/c1-4-14-7(11)10(8(12)15-5-2)9(13)16-6-3/h4-6H2,1-3H3 |
InChI Key |
WMXDFLUIDJYHMF-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N(C(=O)OCC)C(=O)OCC |
Canonical SMILES |
CCOC(=O)N(C(=O)OCC)C(=O)OCC |
Other CAS No. |
3206-31-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Triethyl Methanetricarboxylate (CAS 6279-86-3)
Key Differences :
- Lacks the nitrilo (-N=) group, reducing nitrogen-based reactivity.
- Lower molecular weight but similar ester functionality.
Tripentyl 1,2,3-Propanetricarboxylate (CAS 5333-53-9)
Key Differences :
- Bulkier alkyl chains increase hydrophobicity and molecular weight.
Triethyl 1,3,5-Triazine-2,4,6-Tricarboxylate (TETA, CAS 898-22-6)
Key Differences :
- Aromatic triazine ring enhances thermal stability.
- Nitrogen in the ring enables coordination chemistry, unlike the aliphatic nitrilo group in Triethyl nitrilotricarboxylate.
Trimethyl 1,3,5-Benzenetricarboxylate (Trimethyl Trimesate)
Key Differences :
- Aromatic backbone provides rigidity and UV stability.
- Methyl esters reduce steric hindrance compared to ethyl groups.
Physicochemical Properties Comparison Table
Reactivity and Functional Group Analysis
- This compound : The nitrilo group (-N=) enhances electrophilicity, making it reactive toward nucleophiles (e.g., amines, alcohols). This contrasts with purely ester-based compounds like Tripentyl propanetricarboxylate, which undergo hydrolysis or transesterification .
- TETA : The triazine ring’s electron-deficient nitrogen atoms facilitate metal coordination, a feature absent in this compound .
- Triethyl Citrate : Contains a hydroxyl group, enabling hydrogen bonding and increasing polarity compared to this compound .
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